molecular formula C25H23N3O3 B7696451 N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide

N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide

Cat. No. B7696451
M. Wt: 413.5 g/mol
InChI Key: KQARRJUDLOWQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide, also known as DM-PQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DM-PQ is a derivative of nicotinamide, a vitamin B3 compound, and has been synthesized using different methods.

Mechanism of Action

N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, a signaling molecule involved in cell growth and survival. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Furthermore, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis in cancer cells, neuroprotective effects, improvement of cognitive function, and antibacterial and antiviral properties. This compound has also been shown to have antioxidant properties and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has several advantages for lab experiments, including its availability, relatively low cost, and ease of synthesis. However, this compound's mechanism of action is not fully understood, and its potential side effects and toxicity in humans are not fully known.

Future Directions

For N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide research include further exploration of its mechanism of action, optimization of its synthesis method, and investigation of its potential applications in other fields, such as inflammation and metabolic diseases. Additionally, future research should focus on the development of this compound derivatives with improved efficacy and reduced toxicity.

Synthesis Methods

N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction, the Ullmann reaction, and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 2-hydroxy-6-methoxyquinoline-3-boronic acid with 2,5-dimethylphenylboronic acid, followed by the addition of nicotinoyl chloride to produce this compound. The Ullmann reaction involves the reaction of 2-hydroxy-6-methoxyquinoline-3-iodide with 2,5-dimethylphenylamine in the presence of copper powder to produce this compound. The Buchwald-Hartwig amination reaction involves the reaction of 2-hydroxy-6-methoxyquinoline-3-bromide with 2,5-dimethylphenylamine in the presence of a palladium catalyst to produce this compound.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)nicotinamide has shown potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. Furthermore, this compound has been shown to have antibacterial and antiviral properties.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-16-6-7-17(2)23(11-16)28(25(30)18-5-4-10-26-14-18)15-20-12-19-13-21(31-3)8-9-22(19)27-24(20)29/h4-14H,15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQARRJUDLOWQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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